Product packaging for Methyl 4-iodo-2-methoxybenzoate(Cat. No.:CAS No. 148490-97-5)

Methyl 4-iodo-2-methoxybenzoate

Cat. No.: B136762
CAS No.: 148490-97-5
M. Wt: 292.07 g/mol
InChI Key: MCNOTXROWOGSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Aromatic Esters Chemistry

Halogenated aromatic esters are a class of organic compounds that feature a halogen atom and an ester functional group attached to an aromatic ring. These compounds are significant in organic chemistry due to the unique reactivity conferred by the halogen substituent. ncert.nic.in The carbon-halogen bond, particularly the carbon-iodine bond, is a key functional group for a variety of chemical transformations. ncert.nic.inacs.org

The reactivity of the halogen atom in these esters is influenced by its nature (F, Cl, Br, I) and its position on the aromatic ring relative to the ester group and other substituents. numberanalytics.com Iodine, being the largest and least electronegative of the common halogens, forms the weakest carbon-halogen bond. This characteristic makes iodo-aromatic compounds, including methyl 4-iodo-2-methoxybenzoate, highly effective substrates in cross-coupling reactions, as the C-I bond is more readily cleaved. acs.orgnih.gov Furthermore, the electronic properties of other substituents on the ring, such as the electron-donating methoxy (B1213986) group in this compound, can modulate the reactivity of the entire molecule. numberanalytics.com

Significance as a Research Substrate in Modern Organic Synthesis

The primary significance of this compound in contemporary organic synthesis lies in its role as a versatile intermediate. thermofisher.com The presence of the iodine atom makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of complex organic molecules, including pharmaceuticals and materials.

Notable coupling reactions where iodinated aromatic compounds like this compound are employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds. nih.govresearchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkynes. wikipedia.org

Stille Coupling: Reaction with organostannanes. nih.gov

Heck Reaction: Reaction with alkenes. nih.gov

The utility of these reactions is broadened by the fact that hypervalent iodine compounds can also act as powerful oxidizing agents and electrophiles in palladium-catalyzed processes, promoting reactions through various catalytic cycles. nih.gov The ability to use iodinated compounds as arylating agents in C-H activation and functionalization reactions further underscores their importance. nih.gov For instance, the iodine atom in a related compound, methyl 2-hydroxy-4-iodobenzoate, is exploited for carbon-carbon bond formation in several named reactions. nih.gov

Historical Development of Related Iodinated Benzoate (B1203000) Derivatives Research

The study of iodinated aromatic compounds is a well-established field within organic chemistry. The direct iodination of aromatic rings, such as benzene (B151609), has historically been more challenging than chlorination or bromination because the reaction is reversible. ncert.nic.inlibretexts.org Early methods required the presence of an oxidizing agent, such as nitric acid or iodic acid, to remove the hydrogen iodide (HI) byproduct and drive the reaction to completion. ncert.nic.innih.gov

Research into electrophilic aromatic substitution provided the foundational understanding for these iodination reactions. libretexts.orgmasterorganicchemistry.com Over time, a variety of iodinating agents and reaction conditions have been developed to improve efficiency and selectivity. For example, systems like iodine with an oxidizing agent or the use of iodine monochloride (ICl) have been explored. rsc.orgmanac-inc.co.jp The development of methods for the iodination of deactivated aromatic rings was a significant advancement, expanding the scope of accessible iodinated building blocks. nih.gov

The synthesis of specific iodinated benzoate derivatives, such as methyl 4-iodobenzoate (B1621894), can be achieved through methods like the Fischer esterification of the corresponding iodinated carboxylic acid (e.g., 4-iodobenzoic acid). wikipedia.orgwikipedia.org The development of transition-metal-free decarboxylative iodination represents a more recent innovation, providing new pathways to aryl iodides from readily available carboxylic acids. acs.org These historical advancements in creating C-I bonds on aromatic rings have been crucial for unlocking the synthetic potential of compounds like this compound.

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO3 B136762 Methyl 4-iodo-2-methoxybenzoate CAS No. 148490-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-iodo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNOTXROWOGSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626999
Record name Methyl 4-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148490-97-5
Record name Methyl 4-iodo-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148490-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-iodo-2-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Methyl 4 Iodo 2 Methoxybenzoate

Regioselective Iodination Strategies

The introduction of an iodine atom at the C-4 position of the 2-methoxybenzoate (B1232891) scaffold is a key synthetic challenge. The electronic properties of the existing methoxy (B1213986) and ester groups significantly influence the regiochemical outcome of iodination reactions.

Direct Electrophilic Iodination Approaches

Direct electrophilic iodination of an unsubstituted 2-methoxybenzoate system is not a regioselective method for synthesizing the 4-iodo isomer. The powerful ortho-, para-directing effect of the methoxy group, combined with the meta-directing effect of the methyl ester, would preferentially direct incoming electrophiles to the C-5 position.

However, direct iodination can be a viable strategy when applied to precursors where the C-4 position is activated or other positions are blocked. A common approach involves using a precursor such as a 4-amino-2-methoxybenzoic acid derivative. The amino group can be converted to a diazonium salt, which is then displaced by iodine in a Sandmeyer-type reaction. acs.orguni.edu

Alternatively, various iodinating agents can be employed for the direct iodination of activated aromatic rings. These reactions are typically mediated by an oxidizing agent to generate a more potent electrophilic iodine species (I+). While direct iodination of anisole (B1667542) often yields the para-substituted product due to steric hindrance at the ortho positions, the directing effects in more complex substrates must be carefully considered. uni.eduuni.edu

Table 1: Selected Reagents for Direct Electrophilic Iodination of Activated Arenes

Iodinating ReagentCatalyst/Co-reagentTypical SubstratesReference
Iodine (I₂)Mercuric Oxide (HgO)Anisole, Phenols uni.edu
N-Iodosuccinimide (NIS)Silver(I) triflimide or Iron(III) triflimideAnisoles, Anilines, Phenols organic-chemistry.org
Iodine (I₂)Disulfide catalystAnisoles, Acetanilides organic-chemistry.org
1,3-diiodo-5,5-dimethylhydantoin (DIH)Elemental Sulfur (S₈)Anisole derivatives organic-chemistry.org
Potassium Iodide (KI)Sodium nitrite (B80452) in acidic mediaAlkenes, Carbonyl compounds mdpi.com

Directed Ortho-Metalation (DoM) Assisted Iodination

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings by using a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org In the case of 2-methoxybenzoic acid, both the carboxylate and methoxy groups can act as DMGs.

Research has shown that the carboxylate group is a more powerful DMG than the methoxy group. organic-chemistry.org When unprotected 2-methoxybenzoic acid is treated with sec-butyllithium (B1581126) (s-BuLi) and tetramethylethylenediamine (TMEDA), deprotonation occurs exclusively at the C-3 position, which is ortho to the carboxylate. organic-chemistry.org A reversal of regioselectivity to the C-6 position (ortho to the methoxy group) can be achieved by using a different base system, such as n-butyllithium (n-BuLi) with potassium tert-butoxide (t-BuOK). organic-chemistry.org

Since neither of these established DoM protocols directs metalation to the desired C-4 position, this strategy is not suitable for the direct synthesis of 4-iodo-2-methoxybenzoic acid from 2-methoxybenzoic acid.

Halogen Exchange Reactions for Iodo-Substitution

Halogen exchange, often referred to as the aromatic Finkelstein reaction, provides a highly effective and regioselective route to aryl iodides from other aryl halides. frontiersin.orgnih.gov This method involves substituting a bromine or chlorine atom with iodine, typically using an iodide salt and a metal catalyst.

Copper(I)-catalyzed systems are particularly common and effective for converting aryl bromides to aryl iodides. nih.govorganic-chemistry.org A plausible synthetic route to Methyl 4-iodo-2-methoxybenzoate would, therefore, start with the corresponding Methyl 4-bromo-2-methoxybenzoate. This precursor can be treated with sodium iodide in the presence of a copper(I) iodide catalyst and a diamine ligand to yield the target product with high efficiency. organic-chemistry.org This method is valued for its tolerance of various functional groups. organic-chemistry.org

Table 2: Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction

Catalyst SystemReagentsSolventTemperatureOutcomeReference
Copper(I) iodide (CuI) with a diamine ligandSodium Iodide (NaI)Dioxane110 °CConverts aryl bromides to aryl iodides in high yield. organic-chemistry.org
Copper(I) iodide (CuI)Potassium Iodide (KI)HMPA160 °CEffective for a range of aryl bromides. nih.gov

Esterification and Etherification Protocols

Methyl Ester Formation Techniques

The most common method for converting a carboxylic acid to its corresponding methyl ester is the Fischer esterification. masterorganicchemistry.comiajpr.com This acid-catalyzed equilibrium reaction involves treating the carboxylic acid with an excess of methanol (B129727). masterorganicchemistry.com To synthesize the target molecule, 4-iodo-2-methoxybenzoic acid would be refluxed with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

Modern variations of this method offer milder conditions. For instance, using a dried cation-exchange resin like Dowex H⁺, sometimes with sodium iodide (NaI) as a co-catalyst, can effectively promote esterification at room temperature, offering a more environmentally friendly approach. nih.gov

Table 3: Methods for Methyl Ester Formation from Carboxylic Acids

MethodReagentsConditionsKey FeaturesReference
Fischer EsterificationMethanol, H₂SO₄ (cat.)RefluxClassic, widely used equilibrium reaction. masterorganicchemistry.com
Dowex H⁺ ResinMethanol, Dowex H⁺Room TemperatureMild conditions, reusable catalyst. nih.gov
Dowex H⁺/NaIMethanol, Dowex H⁺, NaIRoom TemperatureHigh efficiency for various acids. nih.gov

Methoxy Group Introduction Methodologies (O-Methylation)

The methoxy group at the C-2 position is typically introduced via the O-methylation of a corresponding phenol. In a synthetic route for this compound, this would involve the methylation of Methyl 4-iodo-2-hydroxybenzoate (also known as methyl 4-iodosalicylate). researchgate.netiucr.org

This transformation is a classic Williamson ether synthesis. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent.

Table 4: Reagents for O-Methylation of Phenols

Methylating AgentBaseTypical Solvent
Dimethyl sulfate (B86663) (DMS)Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH)Acetone, DMF
Methyl iodide (CH₃I)Potassium carbonate (K₂CO₃), Sodium hydride (NaH)Acetone, THF, DMF
Diazomethane (CH₂N₂)-Ether

Multi-Step Synthesis from Precursor Molecules

The construction of this compound can be efficiently accomplished through multi-step synthetic sequences starting from readily available precursors. These routes offer a high degree of control over the regiochemistry of the final product.

Synthesis from Substituted Aniline (B41778) Derivatives

A prominent route to this compound begins with a substituted aniline, specifically 4-methoxyanthranilic acid. This method leverages the Sandmeyer reaction, a classic and reliable transformation in aromatic chemistry.

The synthesis commences with the diazotization of 4-methoxyanthranilic acid. In a typical procedure, the aniline derivative is suspended in an aqueous acidic solution, such as hydrochloric acid, and treated with sodium nitrite at a reduced temperature (0–5 °C) to form the corresponding diazonium salt. prepchem.com This intermediate is then subjected to an iodination reaction by the addition of a solution of potassium iodide. prepchem.com The reaction mixture is subsequently heated to reflux to drive the substitution to completion, yielding 2-iodo-4-methoxybenzoic acid. prepchem.com

The final step in this sequence is the esterification of the resulting carboxylic acid to afford the target methyl ester. This is commonly achieved through Fischer esterification, where the 2-iodo-4-methoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org The reaction is typically conducted under reflux to drive the equilibrium towards the formation of the ester. numberanalytics.com

Table 1: Synthesis of 2-iodo-4-methoxybenzoic acid from 4-methoxyanthranilic acid

StepReactantsReagentsConditionsProduct
1. Diazotization4-methoxyanthranilic acidSodium nitrite, Hydrochloric acid0-5 °CDiazonium salt
2. IodinationDiazonium saltPotassium iodide, Sulfuric acid3-6 °C, then reflux2-iodo-4-methoxybenzoic acid

Routes from Methoxybenzoic Acid Precursors

An alternative strategy for the synthesis of this compound involves the direct iodination of a methoxybenzoic acid precursor. This approach can be advantageous as it may involve fewer steps.

One such method is the direct iodination of 2-methoxybenzoic acid. The introduction of an iodine atom onto the aromatic ring can be achieved using various iodinating agents. A method has been described for the direct iodination of methylbenzoic acid using a combination of iodine and a periodic acid salt in the presence of an acid catalyst. google.com This approach allows for the selective, single-step synthesis of the mono-iodinated product. google.com

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. An iridium-catalyzed ortho-iodination of benzoic acids has been developed, which proceeds under mild conditions and without the need for strong bases or other additives. acs.org This method offers high yields and excellent functional group tolerance. acs.org Following the iodination of 2-methoxybenzoic acid to 4-iodo-2-methoxybenzoic acid, the carboxylic acid is then esterified to the methyl ester, as described in the previous section.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. For the synthesis of this compound, several greener alternatives to traditional methods are being explored.

In the iodination step, the use of hazardous reagents can be avoided by employing more environmentally friendly oxidants. Sodium percarbonate, a stable and inexpensive solid, has been shown to be an effective oxidant for the iodination of various aromatic compounds. nih.gov Similarly, hydrogen peroxide in combination with an iodide source offers a green alternative for oxyiodination. researchgate.net Iodic acid itself can also be used as the primary iodinating reagent, offering a direct and efficient method for the iodination of arenes. nih.govresearchgate.net

For the esterification step, traditional strong mineral acids can be replaced with solid acid catalysts. These heterogeneous catalysts, such as Amberlyst-15, are easily separable from the reaction mixture, can often be recycled, and reduce the generation of acidic waste. jetir.org Enzymatic synthesis using lipases also presents a green alternative for the production of aromatic esters, operating under mild conditions and with high selectivity. researchgate.net

Optimization of Reaction Conditions and Yield

Maximizing the yield of this compound requires careful optimization of the reaction conditions in each synthetic step.

In the Sandmeyer reaction for the conversion of aniline derivatives, key parameters to optimize include temperature, reaction time, and the stoichiometry of the reagents. The stability of the diazonium salt is highly temperature-dependent, and maintaining a low temperature during its formation is crucial to prevent decomposition. The rate of addition of the sodium nitrite and potassium iodide solutions also plays a significant role in controlling side reactions and maximizing the yield of the desired iodo-acid. nih.govrsc.org

For the esterification of the carboxylic acid, the choice of catalyst, temperature, and method for water removal are critical. While traditional Fischer esterification using sulfuric acid is effective, the use of other catalysts such as zirconium complexes can offer advantages in terms of moisture tolerance. nih.gov The reaction temperature is typically optimized to achieve a reasonable reaction rate without causing degradation of the starting material or product. numberanalytics.com The removal of water, a byproduct of the reaction, for example by using a Dean-Stark apparatus, can significantly shift the equilibrium towards the product, thereby increasing the yield. jetir.org

In direct iodination reactions, the choice of iodinating agent, catalyst, solvent, and temperature are all important factors. For instance, in the iridium-catalyzed iodination of benzoic acids, the use of N-iodosuccinimide (NIS) as the iodine source and hexafluoroisopropanol (HFIP) as the solvent were found to be optimal for achieving high yields of the ortho-iodinated product. acs.org

Table 2: Parameters for Optimization of this compound Synthesis

Synthetic StepKey Parameters for OptimizationPotential VariationsImpact on Yield
Sandmeyer Reaction Temperature0-5 °C vs. room temperatureLower temperatures improve diazonium salt stability.
Reagent StoichiometryExcess vs. stoichiometric NaNO₂ and KIAffects completeness of reaction and side product formation.
Acid ConcentrationVarying concentration of HCl or H₂SO₄Influences diazotization and iodination efficiency.
Esterification CatalystH₂SO₄, solid acid catalysts, enzymesCatalyst choice affects reaction rate, yield, and work-up.
TemperatureReflux vs. lower temperaturesHigher temperatures increase reaction rate but can lead to side reactions.
Water RemovalDean-Stark trap, molecular sievesDrives equilibrium to favor ester formation.
Direct Iodination Iodinating AgentI₂, NIS, HIO₃Choice of agent and oxidant influences reactivity and selectivity.
CatalystTransition metals (e.g., Iridium)Can provide high regioselectivity and yield under mild conditions.
SolventAcetic acid, HFIP, etc.Solvent can significantly impact reaction rate and selectivity.

Mechanistic Investigations of Reactivity and Transformation of Methyl 4 Iodo 2 Methoxybenzoate

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Methyl 4-iodo-2-methoxybenzoate, with its reactive C-I bond, is an excellent substrate for these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The reaction of this compound with various boronic acids under Suzuki-Miyaura conditions provides access to a wide range of biaryl and substituted aromatic compounds.

The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org First, the palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a palladium(II) intermediate. Next, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base. organic-chemistry.org Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. youtube.comyoutube.com

The reactivity of the aryl halide in Suzuki-Miyaura coupling follows the trend I > Br > Cl > F. The carbon-iodine bond in this compound is the most reactive, allowing for coupling under mild conditions. researchgate.net The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield.

Coupling PartnerCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane92
3-Furylboronic acidPdCl₂(dppf)Na₂CO₃DMF88

Copper-Catalyzed Carbon-Nitrogen Bond Formation Pathways

Copper-catalyzed reactions, particularly the Ullmann condensation and Buchwald-Hartwig amination, are fundamental for the formation of carbon-nitrogen bonds. wikipedia.org These methods allow for the synthesis of aryl amines from aryl halides like this compound.

The Ullmann condensation traditionally involves the reaction of an aryl halide with an amine in the presence of stoichiometric amounts of copper at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations often use catalytic amounts of copper with appropriate ligands. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become a more common alternative to the Ullmann reaction due to its milder reaction conditions and broader substrate scope. wikipedia.org However, copper catalysis is still relevant, especially in specific applications. The mechanism of the copper-catalyzed amination is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

AmineCatalyst SystemBaseSolventYield (%)
Aniline (B41778)CuI/PhenanthrolineK₂CO₃NMP78
MorpholineCu(OAc)₂/TMEDACs₂CO₃Toluene85
PyrrolidineCuI/L-prolineK₃PO₄DMSO82

Other Transition Metal-Catalyzed Cross-Coupling Methods (e.g., Stille, Heck)

Beyond Suzuki and copper-catalyzed aminations, this compound is a suitable substrate for other important cross-coupling reactions.

The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. youtube.com

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene like methyl acrylate (B77674) would yield a substituted cinnamate (B1238496) ester. nih.gov The mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of internal alkynes. The catalytic cycle involves both palladium and copper intermediates. researchgate.net The reaction of this compound with a terminal alkyne would produce an arylalkyne. nih.gov

Nucleophilic Substitution Reactions at the Aromatic Core

While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, the presence of certain substituents can facilitate nucleophilic aromatic substitution (SNA_r). wikipedia.org

Regioselectivity and Stereoelectronic Effects

In nucleophilic aromatic substitution reactions involving this compound, the regioselectivity of the attack is governed by the electronic properties of the substituents on the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) group is an electron-donating group by resonance and electron-withdrawing by induction. libretexts.org The methoxycarbonyl (-COOCH₃) group is an electron-withdrawing group.

For a standard SNAr mechanism to occur, strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org In this compound, the methoxycarbonyl group is para to the iodine atom. However, the electron-donating methoxy group at the ortho position can destabilize the intermediate. The interplay of these electronic effects dictates the feasibility and outcome of SNAr reactions. youtube.comlumenlearning.comlibretexts.org

Radical Nucleophilic Substitution Mechanisms

An alternative pathway for nucleophilic substitution on aryl halides is the radical nucleophilic substitution, or SRN1 mechanism. wikipedia.org This mechanism is particularly relevant for aryl halides that are not activated towards the SNAr mechanism. The SRN1 reaction proceeds through a chain mechanism involving radical and radical anion intermediates and can often be initiated by light (photostimulation). wikipedia.orgcapes.gov.bracs.org

The key steps in the SRN1 mechanism are:

Initiation: An electron is transferred to the aryl halide (this compound) to form a radical anion.

Propagation: The radical anion fragments to give an aryl radical and an iodide ion. The aryl radical then reacts with a nucleophile to form a new radical anion. This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain. wikipedia.org

This pathway does not require the strong electron-withdrawing groups necessary for the SNAr mechanism. wikipedia.org Photostimulated reactions of iodoarenes with various nucleophiles, such as enolates, have been shown to proceed via the SRN1 mechanism. researchgate.netacs.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings, where an electrophile replaces a hydrogen atom. wikipedia.org The reactivity and regioselectivity (the position of substitution) on the benzene ring of this compound are dictated by the combined electronic effects of its three substituents.

The methoxy (-OCH₃) group at position C-2 is a strong activating group and an ortho, para director. organicchemistrytutor.comyoutube.com It increases the electron density of the aromatic ring through a resonance effect (+R), making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com This effect is strongest at the positions ortho (C-3) and para (C-5) to it.

The iodo (-I) group at C-4 is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org Halogens are unique in this regard; they withdraw electron density through an inductive effect (-I) which deactivates the ring, but their lone pairs can participate in resonance (+R), directing substitution to the ortho (C-3, C-5) and para (C-1, already substituted) positions. libretexts.org

The methyl ester (-COOCH₃) group at C-1 is a deactivating group and a meta director. youtube.comfiveable.me It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive. It directs incoming electrophiles to the positions meta to it (C-3, C-5).

Table 1. Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectReactivity EffectDirecting Influence
-COOCH₃C-1-I, -R (Electron Withdrawing)DeactivatingMeta (to C-3, C-5)
-OCH₃C-2-I, +R (Electron Donating)ActivatingOrtho, Para (to C-3, C-5)
-IC-4-I, +R (Electron Withdrawing)DeactivatingOrtho, Para (to C-3, C-5)

Functional Group Interconversions and Derivatizations

The functional groups of this compound can be selectively transformed into other groups, providing pathways to a variety of derivatives.

Hydrolysis of Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-iodo-2-methoxybenzoic acid, under either acidic or basic conditions. libretexts.org

Base-catalyzed hydrolysis (saponification) involves heating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction is effectively irreversible as the final product is a carboxylate salt. libretexts.org The mechanism proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. jcsp.org.pk Studies on substituted methyl benzoates show that the reaction follows second-order kinetics. chemrxiv.org The presence of the electron-donating methoxy group can influence the reaction rate compared to unsubstituted methyl benzoate (B1203000). zenodo.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.org It requires heating the ester in water with a strong acid catalyst. To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Reduction of Ester and Aromatic Ring

The ester and aromatic ring of this compound can undergo reduction using various reagents, with the outcome depending on the specific conditions employed.

The ester group can be selectively reduced to a primary alcohol, (4-iodo-2-methoxyphenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. LiAlH₄ is a powerful reagent capable of reducing esters while leaving the aromatic ring and the aryl-iodide bond intact under standard conditions.

Reduction of the aromatic ring is more challenging and requires more vigorous conditions. Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Rh), can reduce the benzene ring. However, these conditions can also lead to hydrogenolysis, where the carbon-iodine bond is cleaved. Selective hydrogenation of the ester in the presence of other reducible groups is an area of active research, with specialized catalysts being developed to favor the formation of aldehydes or alcohols. rsc.orgmdpi.com

Table 2. Potential Reduction Products of this compound
Reagent/ConditionFunctional Group TargetedMajor ProductPotential Side Products
LiAlH₄ then H₂OEster(4-iodo-2-methoxyphenyl)methanol-
H₂, Pd/C (high pressure/temp)Aromatic Ring, C-I bond(2-methoxycyclohexyl)methanol2-methoxybenzoic acid, (2-methoxyphenyl)methanol
Na, NH₃, EtOH (Birch Reduction)Aromatic RingMethyl 1,4-dihydro-2-methoxybenzoate derivative-

Chemo- and Regioselectivity in Complex Reaction Environments

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In this compound, the carbon-iodine bond is particularly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). wikipedia.org The C(sp²)-I bond is significantly more reactive in oxidative addition steps with palladium or nickel catalysts than the C-O bonds of the ester or methoxy group, or the C-H bonds of the aromatic ring. acs.org This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C-4 position. For instance, a Sonogashira coupling of Methyl 4-iodobenzoate (B1621894) with an alkyne proceeds selectively at the C-I bond, demonstrating the high chemoselectivity of such reactions. wikipedia.org This makes this compound a useful building block for synthesizing more complex molecules by modifying the C-4 position while preserving the other functionalities. nih.govchemistryviews.org

Regioselectivity , as discussed in the context of electrophilic aromatic substitution (Section 3.3), is primarily governed by the powerful directing effect of the methoxy group, which overrides the influences of the iodo and ester substituents. This leads to predictable substitution patterns, mainly at the C-3 and C-5 positions. libretexts.org In complex reaction mixtures containing various electrophiles, this inherent electronic bias ensures that substitution occurs at specific, predictable locations on the aromatic ring. rsc.org The ability to predict and control both chemo- and regioselectivity is crucial for the strategic use of this compound in multi-step organic synthesis. libretexts.org

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Iodo 2 Methoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals in Methyl 4-iodo-2-methoxybenzoate.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts are influenced by the electronic effects of the iodo and methoxy substituents on the benzene (B151609) ring. The methoxy group at the C-2 position is an electron-donating group, causing an upfield shift (to lower ppm values) of the ortho and para protons. Conversely, the iodine atom at the C-4 position is an electron-withdrawing group, leading to a downfield shift (to higher ppm values) of the adjacent protons.

Based on these principles and comparison with structurally similar compounds, the predicted ¹H NMR chemical shifts for this compound are presented in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OCH₃ (ester)3.8 - 3.9SingletN/A
OCH₃ (ether)3.8 - 3.9SingletN/A
H-37.2 - 7.3Doublet~2 Hz
H-57.4 - 7.5Doublet of doublets~8 Hz, ~2 Hz
H-67.7 - 7.8Doublet~8 Hz

Note: These are predicted values and may vary slightly in experimental conditions.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the substituents. The carbon atom attached to the electron-donating methoxy group (C-2) will be shielded and appear at a lower chemical shift, while the carbon attached to the electron-withdrawing iodine atom (C-4) will be deshielded and appear at a higher chemical shift. The carbonyl carbon of the ester group is typically observed in the range of 165-175 ppm.

The predicted ¹³C NMR chemical shifts for this compound are detailed in the following table.

CarbonPredicted Chemical Shift (δ, ppm)
OCH₃ (ester)52 - 53
OCH₃ (ether)55 - 56
C-1120 - 122
C-2158 - 160
C-3115 - 117
C-490 - 92
C-5138 - 140
C-6130 - 132
C=O165 - 167

Note: These are predicted values and may vary slightly in experimental conditions.

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, correlations would be expected between H-5 and H-6, and a weaker correlation between H-3 and H-5.

HSQC: An HSQC spectrum would show direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of the protonated aromatic carbons (C-3, C-5, and C-6) and the methyl and methoxy carbons.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

Characteristic Vibrational Modes Assignment

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear as a strong band in the FT-IR spectrum. The aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the ester and ether linkages, would also be observable. The C-I stretching vibration would likely be found in the far-infrared region.

A table of predicted characteristic vibrational modes for this compound is provided below.

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (CH₃)2990 - 2850Medium to Weak
C=O Stretch (Ester)1730 - 1715Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-O Stretch (Ester)1300 - 1200Strong
C-O Stretch (Ether)1275 - 1200Strong
C-I Stretch600 - 500Medium

Note: These are predicted values and may vary depending on the physical state of the sample and the spectroscopic technique used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for this compound was found in the searched literature, crystallographic data for its isomer, Methyl 5-iodo-2-methoxybenzoate, is available and can provide insights into the likely solid-state conformation.

The crystal structure of Methyl 5-iodo-2-methoxybenzoate reveals a monoclinic crystal system with the space group P2₁/c. iucr.org It is anticipated that this compound would also crystallize in a common space group, with the molecule adopting a largely planar conformation due to the sp² hybridization of the benzene ring. The bond lengths and angles would be consistent with those of other substituted methyl benzoates. The presence of the bulky iodine atom and the methoxy group would influence the crystal packing, likely leading to intermolecular interactions such as C-H···O hydrogen bonds and halogen bonding involving the iodine atom.

A summary of the crystallographic data for the related isomer, Methyl 5-iodo-2-methoxybenzoate, is presented below for comparative purposes. iucr.org

Crystal DataMethyl 5-iodo-2-methoxybenzoate
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.3378(7)
b (Å)7.0690(11)
c (Å)33.120(5)
β (°)92.727(2)
Volume (ų)1014.4(3)
Z4

This detailed spectroscopic and structural analysis, based on established principles and comparative data, provides a comprehensive understanding of the molecular characteristics of this compound.

Crystal Packing and Supramolecular Interactions

While the specific crystal structure of this compound has not been detailed in publicly accessible crystallographic databases, analysis of its isomer, Methyl 5-iodo-2-methoxybenzoate, provides significant insight into the probable supramolecular interactions. In the crystal lattice of the 5-iodo isomer, molecules are organized into stacked layers. nih.gov This layered arrangement is a common motif in the crystal packing of planar aromatic compounds.

The supramolecular architecture is dictated by a combination of weak intermolecular forces. Given the presence of an iodine atom, halogen bonding is a potential significant interaction in the crystal packing of this compound. The iodine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of the carbonyl or methoxy groups of neighboring molecules. These types of interactions are crucial in crystal engineering for the design of solid-state materials. nih.gov

A summary of the crystallographic data for the related isomer, Methyl 5-iodo-2-methoxybenzoate, is presented below.

Crystal Data for Methyl 5-iodo-2-methoxybenzoate
Formula C₉H₉IO₃
Molecular Weight 292.06
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 4.3378(7) Åb = 7.0690(11) Åc = 33.120(5) Åβ = 92.727(2)°
Volume 1014.4(3) ų
Z 4

Data sourced from the International Union of Crystallography for an isomeric compound and is presented for illustrative purposes. iucr.org

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is expected to be nearly planar. For the related isomer, Methyl 5-iodo-2-methoxybenzoate, the molecule exhibits a planar motif, with the methyl groups of the methoxy and ester functionalities oriented away from each other to minimize steric hindrance. nih.gov The maximum deviation from the plane of the benzene ring for the methyl carboxylate carbon atom in this isomer is a mere 0.229(5) Å, underscoring the planarity of the molecule. nih.gov

Rotation around the C1–C7 bond (the bond connecting the benzene ring to the carboxylate group) could theoretically produce an alternative conformation. However, in the solid state of the 5-iodo isomer, this is not energetically favorable. nih.gov The observed conformation is likely the one that allows for the most efficient crystal packing and maximization of intermolecular interactions. The planarity of the molecule facilitates the formation of the stacked layers observed in the crystal structure of the isomer.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for confirming the molecular formula of a compound and elucidating its structure through fragmentation analysis. For this compound (C₉H₉IO₃), the nominal molecular weight is 292 g/mol . strem.com

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M⁺) at an m/z of 292. The fragmentation of aromatic esters typically involves cleavages at the bonds adjacent to the carbonyl group and the ether linkage. The most stable fragment ions are generally the most abundant, leading to the base peak in the spectrum.

Key fragmentation pathways for this compound would likely include:

Loss of a methoxy radical (•OCH₃): This would result in an acylium ion fragment with an m/z of 261.

Loss of a carbomethoxy radical (•COOCH₃): This cleavage would lead to an iodinated anisole (B1667542) radical cation with an m/z of 233.

Loss of formaldehyde (CH₂O) from the methoxy group: This is a common fragmentation for methoxy-substituted aromatic compounds, which would produce a fragment at m/z 262.

The following table outlines the predicted major fragments for this compound in an EI-mass spectrum.

m/zProposed Fragment Ion
292[C₉H₉IO₃]⁺ (Molecular Ion)
261[M - •OCH₃]⁺
233[M - •COOCH₃]⁺
205[M - •COOCH₃ - CO]⁺
164[C₇H₅O₂]⁺
127[I]⁺

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis of this compound. sielc.comresearchgate.net A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water. sielc.comresearchgate.netresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs strongly in the UV region. The specific wavelength for detection would be chosen to maximize sensitivity.

A representative set of HPLC conditions is detailed in the table below.

HPLC Parameters
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis
Injection Volume 10-20 µL
Flow Rate 1.0 mL/min

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another effective method for the analysis of volatile and thermally stable compounds like this compound. researchgate.netmdpi.com A non-polar or medium-polarity capillary column would be appropriate for separation. The temperature program of the GC oven would be optimized to ensure good resolution of the analyte from any impurities or other components in a reaction mixture. GC-MS provides the dual benefit of separation and structural identification of the eluted compounds. mdpi.com

A plausible set of GC conditions is provided in the table below.

GC Parameters
Column DB-5 or equivalent (non-polar)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)

Computational Chemistry and Theoretical Studies on Methyl 4 Iodo 2 Methoxybenzoate

Electronic Structure Calculations

Molecular Orbital Analysis

A detailed molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions for Methyl 4-iodo-2-methoxybenzoate, is not available in the current body of scientific literature. This type of analysis is crucial for understanding a molecule's electrophilic and nucleophilic sites and its behavior in chemical reactions. For instance, while DFT calculations have been used to analyze the HOMO-LUMO gap in other organic molecules to predict their reactivity, similar data for this compound is absent. nih.gov

Conformational Analysis and Energy Landscapes

The conformational behavior of the closely related Methyl 2-methoxybenzoate (B1232891) has been investigated using rotational spectroscopy, revealing a complex conformational landscape influenced by the internal rotation of the ester and methyl groups. illinois.edu However, a similar detailed analysis of the conformational preferences and the corresponding energy landscapes for this compound, which would be influenced by the presence of the iodine atom, has not been reported. Such an analysis would be critical for understanding its three-dimensional structure and how it interacts with other molecules.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. While computational studies have been conducted on the mechanisms of reactions involving similar structures, such as the Suzuki-Miyaura coupling of various organoboron compounds, there is no specific research that computationally characterizes the transition states involved in reactions of this compound. rsc.orgnih.gov

Energy Profile Determination

Determining the energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. This includes the identification of intermediates and transition states. Without dedicated computational studies on the reactions of this compound, the energy profiles for its potential transformations remain undetermined.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, allowing for the structural elucidation and characterization of molecules prior to or in conjunction with empirical measurements. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can provide valuable insights into its expected spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

A principal technique for the prediction of NMR spectra is the Gauge-Including Atomic Orbital (GIAO) method. imist.maresearchgate.net This approach, often paired with a DFT functional like B3LYP, calculates the isotropic magnetic shielding tensors of atomic nuclei within a molecule. nih.govaip.org These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. imist.ma This methodology has proven reliable for predicting both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including aromatic compounds. imist.maacs.org The accuracy of these predictions is crucial for assigning the correct structure, especially in cases involving complex substitution patterns or where experimental data may be ambiguous. acs.orgrsc.org

While specific computational studies detailing the predicted spectra for this compound are not abundant in the reviewed literature, the principles can be illustrated by examining related substituted benzoates. Computational studies on methyl benzoate (B1203000) itself have been used to determine electron density and predict the regiochemistry of reactions. umass.edunih.gov Furthermore, quantitative ¹H-NMR (q¹H-NMR) has been effectively used to study the substrate specificity and reaction regioselectivity of benzoate dioxygenase on a variety of monosubstituted benzoates, demonstrating the power of NMR in analyzing these systems. nih.gov

The expected ¹H and ¹³C NMR chemical shifts for this compound can be inferred from established substituent effects and comparison with structurally similar compounds. The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing but highly polarizable iodine atom (-I) will have distinct effects on the chemical shifts of the aromatic protons and carbons.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov This approach is instrumental in drug discovery for identifying promising lead compounds and optimizing their properties to enhance efficacy and selectivity. mdpi.comnih.gov QSAR models are built by calculating a range of molecular descriptors for each compound and then using statistical methods to find the best correlation with the observed biological activity, such as the half-maximal inhibitory concentration (IC₅₀). nih.govtandfonline.com

The development of a robust QSAR model involves several key steps: the selection of a diverse dataset of compounds, calculation of relevant molecular descriptors (e.g., steric, electronic, hydrophobic), partitioning the data into training and test sets, and building and validating the model using methods like multiple linear regression (MLR) or more advanced machine learning algorithms. nih.govjchemlett.commdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the 3D spatial arrangement of molecular fields. nih.govunar.ac.id

Detailed Research Findings on Related Derivatives

While specific QSAR models for derivatives of this compound were not found, extensive research on structurally related iodinated heterocyclic compounds provides a clear blueprint for how such studies would be conducted. A notable example is the synthesis and QSAR analysis of a novel series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives, which were evaluated for their in vitro cytotoxic activity against various human cancer cell lines. nih.gov

In this study, a series of 3N-substituted 6-iodo-2-methylquinazolin-4(3H)-ones were synthesized and tested for their antitumor activity. nih.gov Several compounds demonstrated significant cytotoxic effects. For instance, compound 3d was particularly active against the HeLa cervical cancer cell line, while compounds 3e and 3h showed strong activity against the T98G glioblastoma cell line. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. nih.gov

A 3D-QSAR analysis was performed on these iodinated quinazolinone derivatives to understand the structural requirements for their anticancer activity. nih.gov The resulting models indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of the N-3 phenyl ring could enhance cytotoxic activity. nih.gov These findings, supported by molecular docking studies, provide crucial guidance for the rational design of new, more potent antitumor agents based on the iodinated quinazolinone scaffold. nih.gov A similar QSAR approach could be applied to derivatives of this compound to explore their potential biological activities and guide the synthesis of new, optimized compounds.

Applications of Methyl 4 Iodo 2 Methoxybenzoate As a Chemical Building Block

Role in Pharmaceutical Intermediate Synthesis

Methyl 4-iodo-2-methoxybenzoate and its isomers serve as important intermediates in the synthesis of various pharmaceutical agents. chemimpex.com The strategic placement of the iodo and methoxy (B1213986) groups on the benzoate (B1203000) frame allows for sequential and site-selective modifications, which is a crucial aspect of building the complex architectures of modern drugs.

This chemical is utilized as a precursor for a range of biologically active molecules. Its structural isomer, methyl 3-iodo-4-methoxybenzoate, is noted as a key intermediate in the development of anti-cancer and anti-inflammatory drugs. chemimpex.com The reactivity of the aryl-iodide bond allows for its participation in powerful synthetic transformations like Suzuki-Miyaura, Stille, and Sonogashira coupling reactions. wikipedia.orgnih.gov These reactions are fundamental in medicinal chemistry for creating the core structures of many therapeutic compounds by linking different molecular fragments. For example, the related compound methyl 2-hydroxy-4-iodobenzoate (methyl 4-iodosalicylate) provides a way to incorporate methyl salicylate (B1505791) moieties, which are known to have anti-inflammatory and anti-fungal properties, into larger, more complex molecules. nih.gov

The development of new therapeutic agents often relies on the ability to synthesize and test a library of related compounds to optimize for efficacy and other pharmacological properties. This compound is an ideal scaffold for this purpose. The aryl iodide functionality is readily converted to other groups, facilitating the exploration of a wide chemical space. Researchers can leverage the reactivity of this compound to perform nucleophilic substitutions and coupling reactions, which are critical steps in discovering novel therapeutic agents. chemimpex.com The synthesis of Gefitinib, an anti-cancer drug, for instance, starts from a similar building block, methyl 3-hydroxy-4-methoxybenzoate, highlighting the importance of such substituted benzoates in creating targeted therapies. mdpi.com

Contributions to Fine Chemical Synthesis

Beyond pharmaceuticals, this compound is a valuable intermediate in general organic synthesis for producing a variety of fine chemicals. biosynth.comcookechem.com It is described as a versatile building block for creating new complex compounds for research purposes. biosynth.com The ability to perform cross-coupling reactions on the carbon-iodine bond is a key feature, enabling the formation of new carbon-carbon bonds. strem.com This makes it a useful starting material for constructing elaborate organic molecules that may find use in agrochemicals, fragrances, and other specialty chemical industries. chemimpex.com For instance, a related isomer is used in formulating agrochemicals like herbicides and pesticides. chemimpex.com

Utilization in Materials Science

The unique structure of substituted benzoates, including iodo-methoxy isomers, makes them attractive for applications in materials science, where precise molecular architecture dictates the properties of the final material.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic molecules known as linkers. The properties of a MOF are directly related to the geometry and functionality of its organic linker. The structural isomer, Methyl 5-iodo-2-methoxybenzoate, has been identified as a key intermediate in the synthesis of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid. nih.gov This dicarboxylic acid serves as a novel organic linker for creating MOFs. nih.gov The synthesis demonstrates how the iodo-substituted benzoate can be coupled to form a larger, more complex biphenyl (B1667301) structure, which is then converted into the final linker. This highlights the potential of such iodo-benzoate derivatives as precursors to custom-designed linkers for advanced porous materials.

Design and Synthesis of Functional Molecules

The strategic placement of the iodo and methoxy groups on the benzoate ring of this compound allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of functional molecules with applications in materials science and pharmaceuticals. The iodo group, in particular, serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Biphenyl Derivatives and MOF Linkers

One of the key applications of this compound is in the synthesis of substituted biphenyl compounds. These structures are prevalent in many functional materials and pharmaceutical agents. The Suzuki-Miyaura coupling reaction, a powerful method for the formation of C-C bonds, is frequently employed for this purpose. chemspider.comresearchgate.net

In a notable example, Methyl 5-iodo-2-methoxybenzoate, an isomer of the title compound, serves as a crucial intermediate in the synthesis of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid. This dicarboxylic acid is a novel organic linker used in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The synthesis involves a palladium-catalyzed Suzuki coupling reaction to form the biphenyl backbone, followed by hydrolysis of the ester groups to yield the final dicarboxylic acid linker.

The general approach for such syntheses involves the reaction of the iodo-benzoate with a suitable boronic acid or its ester in the presence of a palladium catalyst and a base. The reaction conditions can be optimized to achieve high yields of the desired biphenyl product.

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the aryl-iodide bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. google.com

Suzuki-Miyaura Coupling: As mentioned earlier, this reaction is widely used to synthesize biaryl compounds. The reaction of this compound with various arylboronic acids can lead to a diverse library of substituted biphenyls, which can be further elaborated into more complex functional molecules. chemspider.comresearchgate.net

Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. nih.gov this compound can be coupled with various alkenes to introduce the methoxy- and methyl-ester-substituted phenyl group, leading to the formation of substituted stilbenes and other vinylarenes. These products can serve as intermediates in the synthesis of polymers and pharmaceuticals.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net The coupling of this compound with various alkynes yields arylalkynes. These structures are important components in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and pharmaceutical compounds. nih.govnih.gov

The choice of catalyst, ligands, base, and solvent is crucial for the success of these coupling reactions, and various protocols have been developed to optimize the synthesis of the desired products.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉IO₃ cymitquimica.comcapotchem.com
Molecular Weight 292.07 g/mol cymitquimica.comcookechem.com
Appearance White solid or clear, colorless to yellow liquid cymitquimica.com
Melting Point 44-46 °C chemicalbook.com
CAS Number 148490-97-5 cookechem.combiosynth.com

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound.

Spectroscopy Data Source
¹H NMR Data available in various research articles and databases.
¹³C NMR Data available in various research articles and databases.
Mass Spectrometry m/z values and fragmentation patterns are available. nih.gov
Infrared (IR) Characteristic absorption bands can be found in spectral databases. nih.gov

Advanced Derivatization and Functionalization Strategies of Methyl 4 Iodo 2 Methoxybenzoate

Modification of the Ester Functionalitynih.gov

The methyl ester group is a primary site for modification, allowing for its conversion into a variety of other functional groups.

The conversion of the methyl ester of Methyl 4-iodo-2-methoxybenzoate to an amide is a fundamental transformation. This is typically achieved by reaction with a primary or secondary amine. While direct amidation of unactivated methyl esters can be challenging, often requiring high temperatures or catalysts, the process is a key step for creating carboxamide derivatives. For instance, the synthesis of 4-iodo-2-methoxybenzamide can be accomplished from its corresponding methyl ester. This transformation is crucial for building more complex molecules where the amide bond is a key structural feature.

Table 1: Amidation of this compound

Reactant Reagent Product Notes

The ester functionality can be selectively reduced to yield either a primary alcohol or an aldehyde, depending on the reagents and conditions employed.

Reduction to Alcohol: The complete reduction of the methyl ester to a primary alcohol, (4-iodo-2-methoxyphenyl)methanol, is readily achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing esters to primary alcohols efficiently. youtube.com The reaction typically involves an initial reduction step followed by an aqueous workup to protonate the resulting alkoxide. youtube.com

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde (4-iodo-2-methoxybenzaldehyde) requires more delicate conditions to prevent over-reduction to the alcohol. Reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) are often used for this purpose. Careful control of stoichiometry and temperature is critical to isolate the aldehyde in good yield.

Table 2: Reduction of the Ester Group

Target Product Reagent Typical Conditions
(4-iodo-2-methoxyphenyl)methanol (Primary Alcohol) Lithium Aluminum Hydride (LiAlH₄) 1. THF, 0 °C to rt2. Aqueous Workup

Transformations Involving the Methoxy (B1213986) Group

The methoxy group (O-CH₃) is another key site for functionalization, most commonly through O-demethylation to reveal a phenol. This transformation is significant as it unmasks a reactive hydroxyl group that can participate in a variety of subsequent reactions, such as etherification or esterification.

Standard chemical methods for cleaving aryl methyl ethers include treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). These methods are effective but can sometimes be harsh.

Alternatively, enzymatic approaches offer a milder route. For example, cytochrome P450 monooxygenases have been shown to be effective for the O-demethylation of para-substituted methoxybenzoate derivatives. nih.gov A two-component system involving CYP199A35 and a ferredoxin-NAD(P) reductase has demonstrated catalytic efficiency for the O-demethylation of 4-methoxybenzoate. nih.gov Such biocatalytic methods can provide high selectivity under mild conditions.

Strategies for Aromatic Ring Functionalization (beyond iodination)scispace.com

The iodine atom on the aromatic ring is an exceptionally versatile handle for introducing new substituents through various cross-coupling reactions. The carbon-iodine bond is relatively weak, making it highly reactive in palladium-catalyzed processes. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new aryl-aryl or aryl-vinyl bonds. uwindsor.ca

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This reaction is catalyzed by palladium complexes and typically requires a base. nih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne. It is co-catalyzed by palladium and copper complexes and is a cornerstone for the synthesis of aryl-alkynes. nih.govwikipedia.org

Kumada and Negishi Couplings: These reactions utilize organomagnesium (Grignard) and organozinc reagents, respectively, to couple with the aryl iodide under palladium or nickel catalysis. nih.gov

These cross-coupling reactions proceed smoothly, often at room temperature, and can tolerate a wide range of functional groups, highlighting the utility of the iodo substituent. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Key Reagents Product Type
Suzuki-Miyaura Boronic Acid/Ester (R-B(OH)₂) Pd Catalyst, Base Biaryl, Substituted Alkene
Heck Alkene (R-CH=CH₂) Pd Catalyst, Base Aryl-substituted Alkene
Sonogashira Terminal Alkyne (R-C≡CH) Pd Catalyst, Cu Co-catalyst, Base Aryl-alkyne

Stereoselective Transformations

This compound is an achiral molecule. Introducing stereoselectivity requires a reaction that creates a new chiral center in a controlled manner. While there is limited literature on stereoselective reactions involving this specific substrate, its derivatives can be employed in asymmetric synthesis.

For example, if the aromatic ring is functionalized via a Heck reaction to introduce a pro-chiral alkene, a subsequent asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand) could produce a chiral product with high enantiomeric excess. Similarly, if the ester group is converted to an α,β-unsaturated ketone, asymmetric conjugate addition reactions could be performed. The synthesis of a branched-chain sugar, Methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, has been achieved stereoselectively, showcasing how related structural motifs can be manipulated in a stereocontrolled fashion. nih.gov

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, offer a highly efficient approach to molecular complexity. Aryl iodides like this compound are excellent candidates for MCRs, particularly those involving sequential palladium-catalyzed coupling reactions.

For instance, a one-pot reaction could be designed where the aryl iodide first undergoes a Sonogashira coupling with a terminal alkyne, and the resulting internal alkyne is then subjected to an in-situ cyclization reaction with another component. The development of such tandem or domino reactions involving this substrate could provide rapid access to complex heterocyclic scaffolds.

Q & A

What are the optimal synthetic routes for Methyl 4-iodo-2-methoxybenzoate, and how can reaction conditions be tailored to improve yield?

Level: Basic
this compound is synthesized via palladium-catalyzed cross-coupling reactions. In a representative protocol, 4-iodo-2-methoxybenzoate is reacted with propenal using Pd(OAc)₂ (5 mol%) as a catalyst, tetrabutylammonium bromide as a phase-transfer agent, and K₂CO₃ as a base in DMF at 60°C . Key variables affecting yield include:

  • Catalyst loading : Lower Pd concentrations (<5 mol%) may reduce side reactions.
  • Solvent choice : Polar aprotic solvents like DMF enhance reactivity but may complicate purification.
  • Temperature control : Prolonged heating above 60°C can lead to decomposition.
    The reaction yields ~39% after silica gel chromatography. Optimization may involve screening alternative ligands (e.g., PPh₃) or microwave-assisted conditions to accelerate kinetics .

How can crystallographic data for this compound be refined using SHELX software, and what challenges arise in modeling iodine atoms?

Level: Advanced
SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For iodine-containing compounds like this compound:

  • Displacement parameters : Iodine’s high electron density requires careful modeling of anisotropic displacement ellipsoids to avoid overfitting .
  • Hydrogen placement : Methoxy and ester groups may require constrained or riding hydrogen models.
  • Validation tools : Use PLATON to check for missed symmetry or disorder, particularly in the methoxy group .
    Crystallographic data should be cross-validated with spectroscopic results (e.g., NMR) to resolve ambiguities in bond lengths or angles .

What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting NMR signals resolved?

Level: Basic
Key characterization methods include:

  • ¹H/¹³C NMR : The aromatic region (δ 7.3–8.0 ppm) shows splitting patterns due to iodine’s heavy atom effect, with coupling constants (J = 2.5–16.0 Hz) confirming substitution positions .
  • HRMS : Accurate mass ([M+Na]⁺) confirms molecular formula (e.g., C₁₂H₁₂O₄I requires m/z 363.98) .
    Conflicting signals (e.g., overlapping methoxy peaks) can be resolved using 2D techniques (COSY, HSQC) or variable-temperature NMR .

How does the steric and electronic influence of the methoxy group affect the reactivity of this compound in cross-coupling reactions?

Level: Advanced
The ortho-methoxy group exerts dual effects:

  • Steric hindrance : Limits accessibility to the iodine atom, reducing coupling efficiency in bulky ligand systems.
  • Electronic activation : Electron-donating methoxy groups increase aryl iodide’s electrophilicity, enhancing oxidative addition to Pd(0) catalysts .
    Competing effects necessitate ligand optimization. For example, smaller ligands (e.g., XPhos) improve coupling yields in Suzuki-Miyaura reactions compared to bulkier analogs .

What strategies are recommended for analyzing byproducts in the synthesis of this compound, and how can they be minimized?

Level: Advanced
Common byproducts include:

  • Diiodinated derivatives : Formed via incomplete substitution. Monitor reaction progress using TLC (hexanes:EtOAc = 3:1) .
  • Ester hydrolysis : Mitigate by avoiding aqueous workup at high pH.
  • Pd black : Filter through Celite® to remove colloidal Pd residues.
    LC-MS or GC-MS can identify minor impurities. Reducing reaction time and optimizing catalyst turnover frequency (TOF) via flow chemistry may suppress byproduct formation .

How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Level: Advanced
Graph-set analysis (e.g., R₂²(8) motifs) reveals intermolecular interactions between the ester carbonyl and methoxy oxygen. These patterns guide crystal engineering for materials with tailored porosity or optical properties . Synchrotron XRD can resolve weak C–H···O interactions, which are critical for stabilizing layered structures .

What computational methods are suitable for predicting the biological activity of this compound derivatives?

Level: Advanced

  • Docking studies : Use AutoDock Vina to model interactions with targets like adenosine receptors, leveraging the iodine atom’s halogen-bonding potential .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
    Validate predictions with in vitro assays (e.g., antimicrobial testing against S. aureus), noting that iodine’s lipophilicity may enhance membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-iodo-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-iodo-2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.